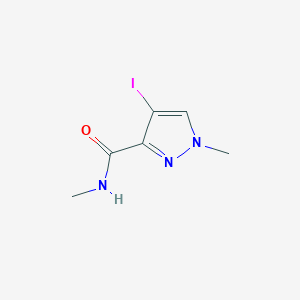
3-溴-1-异丁基-1H-吡唑
描述
3-Bromo-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C7H11BrN2 . It has an average mass of 203.080 Da and a mono-isotopic mass of 202.010559 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-Bromo-1-isobutyl-1H-pyrazole, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-isobutyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including 3-Bromo-1-isobutyl-1H-pyrazole, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用
互变异构和分子结构
对与 3-溴-1-异丁基-1H-吡唑密切相关的 4-溴取代的 1H-吡唑的研究提供了对它们在固态和溶液中的互变异构的见解。研究表明,在某些位置存在溴原子会影响互变异构形式,其中 3-溴互变异构体占主导地位,因为它们的稳定性得到了 DFT 计算的证明。这些发现对理解这些化合物的化学性质和反应性具有重要意义 (Trofimenko 等人,2007 年)。
分子对接和抗病毒活性
3-溴-1H-吡唑类的特定衍生物通过分子对接研究展示了潜在的抗病毒特性。合成和结构表征,包括 Hirshfeld 表面分析和分子对接,表明这些化合物可以靶向非小细胞肺癌和人塌陷反应介质蛋白-1,表现出显着的活性 (Sathish 等人,2018 年)。
杀虫和杀菌活性
新型 3-溴-1H-吡唑衍生物已被合成并评估了它们的杀虫和杀菌活性。这些化合物对特定害虫和真菌表现出有希望的结果,表明它们在农业应用中具有保护作物免受各种疾病和害虫侵害的潜力 (Zhu 等人,2014 年)。
配合物的合成
3-溴-1H-吡唑的多功能性已通过它们作为复杂有机分子合成中的前体的用途得到证明。这些化合物可以进行各种反应以形成具有潜在生物活性的新衍生物,包括抗菌特性。此类研究强调了 3-溴-1H-吡唑在合成有机化学和药物开发领域的意义 (Martins 等人,2013 年)。
安全和危害
未来方向
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
作用机制
Target of Action
The primary targets of 3-Bromo-1-isobutyl-1H-pyrazole are currently unknown. This compound is a type of pyrazole, a class of organic compounds known for their diverse pharmacological effects . .
Biochemical Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . .
Pharmacokinetics
The compound has a molecular weight of 203.08 , which could influence its absorption and distribution
Result of Action
Given the diverse pharmacological effects of pyrazoles , this compound could potentially have a wide range of effects.
生化分析
Biochemical Properties
3-Bromo-1-isobutyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s bromine atom and pyrazole ring facilitate its binding to specific active sites on enzymes, potentially inhibiting or modifying their activity. For instance, pyrazole derivatives are known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to changes in enzyme activity, affecting metabolic processes.
Cellular Effects
The effects of 3-Bromo-1-isobutyl-1H-pyrazole on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to modulate the activity of kinases, which are crucial for cell signaling . By altering kinase activity, 3-Bromo-1-isobutyl-1H-pyrazole can impact various cellular functions, including proliferation, differentiation, and apoptosis. Additionally, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Bromo-1-isobutyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, stabilizing the binding interaction . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, 3-Bromo-1-isobutyl-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-1-isobutyl-1H-pyrazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation over time, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, the long-term exposure of cells to 3-Bromo-1-isobutyl-1H-pyrazole can result in adaptive responses, such as changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Bromo-1-isobutyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways . At high doses, 3-Bromo-1-isobutyl-1H-pyrazole can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity.
Metabolic Pathways
3-Bromo-1-isobutyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of 3-Bromo-1-isobutyl-1H-pyrazole in these pathways highlights its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-1-isobutyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, 3-Bromo-1-isobutyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and distribution within the body.
Subcellular Localization
The subcellular localization of 3-Bromo-1-isobutyl-1H-pyrazole is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of 3-Bromo-1-isobutyl-1H-pyrazole within these compartments can influence its activity and function, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZMRSJDCPZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)
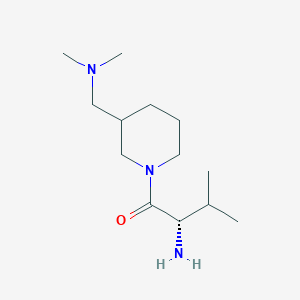

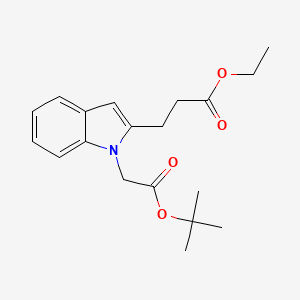

![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2,3-dihydro-](/img/structure/B3235622.png)
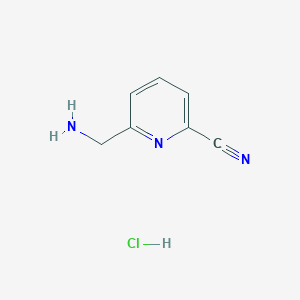
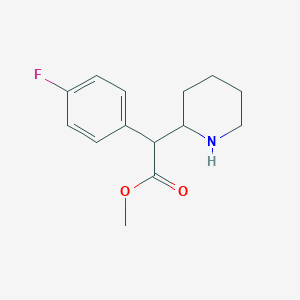
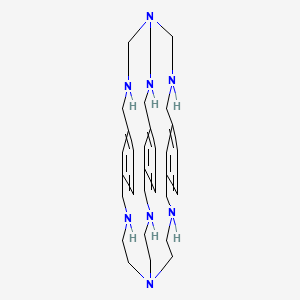
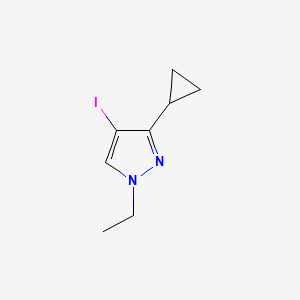
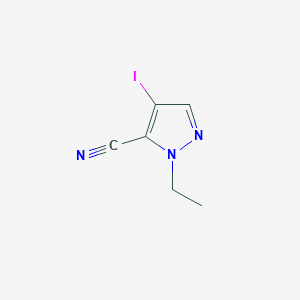
![4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3235672.png)
